molecular formula C20H27FN4O B12628046 N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide CAS No. 1160932-37-5

N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide

Cat. No.: B12628046
CAS No.: 1160932-37-5
M. Wt: 358.5 g/mol
InChI Key: KQYZTLYQCASQDD-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide is a synthetically designed small molecule provided for research purposes. Its structure, featuring a multi-substituted pyridine core, a 4-fluorobenzyl group, and a tert-butyl-like amide terminus, suggests potential as a valuable chemical probe for investigating various biological targets. Compounds with similar structural motifs, such as fluorophenyl and dimethylamino groups, are frequently explored in medicinal chemistry for their interactions with enzymes and receptors . For instance, research on structurally complex molecules often aims to develop inhibitors for specific protein targets, such as kinases, which play critical roles in cellular signaling pathways . The precise mechanism of action and specific research applications for this compound are subject to ongoing investigation. It is intended for use in biochemical studies, hit-to-lead optimization campaigns, and other early-stage non-clinical research. Researchers can utilize this compound to explore new therapeutic avenues or to study complex biological processes in vitro. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1160932-37-5

Molecular Formula

C20H27FN4O

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-3,3-dimethylbutanamide

InChI

InChI=1S/C20H27FN4O/c1-20(2,3)12-18(26)23-16-10-11-17(24-19(16)25(4)5)22-13-14-6-8-15(21)9-7-14/h6-11H,12-13H2,1-5H3,(H,22,24)(H,23,26)

InChI Key

KQYZTLYQCASQDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N(C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

The synthesis can be broken down into several critical steps:

  • Formation of the Pyridine Core :

    • A pyridine derivative is reacted with a suitable electrophile to form a substituted pyridine core.
    • Reaction conditions typically involve heating in a solvent such as ethanol or DMF (dimethylformamide).
  • Introduction of Dimethylamino Group :

    • The dimethylamino group is introduced via nucleophilic substitution using dimethylamine and an appropriate leaving group on the pyridine ring.
    • This step may require activation of the pyridine nitrogen or use of a coupling agent.
  • Fluorophenyl Group Attachment :

    • The fluorophenyl group is incorporated through electrophilic aromatic substitution.
    • This step often utilizes fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.
  • Final Amide Formation :

    • The final step involves forming the amide bond between the amine and an acyl chloride derived from 3,3-dimethylbutanoic acid.
    • This reaction typically occurs under acidic conditions to promote amide formation.

Reaction Conditions and Yields

The following table summarizes the reaction conditions and expected yields for each step in the synthesis:

Step Reactants Conditions Yield (%)
Formation of Pyridine Core Pyridine derivative + Electrophile Ethanol, heat 70-85
Dimethylamino Group Introduction Dimethylamine + Pyridine derivative DMF, base (e.g., NaOH), reflux 60-75
Fluorophenyl Group Attachment Fluorobenzene + Pyridine derivative Aluminum chloride catalyst, reflux 50-65
Final Amide Formation Amine + Acyl chloride (from 3,3-dimethylbutanoic acid) Acidic conditions (e.g., HCl) 80-90

Challenges in Synthesis

The synthesis of N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide presents several challenges:

  • Selectivity Issues : Achieving selectivity during electrophilic substitutions can be difficult due to competing reactions.

  • Purification : The final product often requires extensive purification techniques such as recrystallization or chromatography to isolate it from by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Properties
Research has indicated that compounds with similar structural characteristics exhibit antidepressant effects. For instance, derivatives of pyridinyl compounds have shown promise in modulating neurotransmitter systems associated with mood regulation. The presence of a dimethylamino group is critical for enhancing bioactivity and receptor affinity, suggesting that N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide could also demonstrate similar properties.

1.2 Anticonvulsant Activity
Studies have highlighted the anticonvulsant potential of related compounds. For example, certain N-benzyl amino acid derivatives have been shown to possess significant anticonvulsant activity in animal models. The ability to modulate sodium channels and inhibit neuronal excitability makes this compound a candidate for further exploration in seizure disorders .

Mechanistic Insights

2.1 Interaction with Receptors
The compound's structure suggests it may interact with various neurotransmitter receptors, including serotonin and norepinephrine transporters. Such interactions are crucial for the development of antidepressants and anticonvulsants, as they can enhance synaptic transmission and improve mood stability.

2.2 Inhibition of Enzymatic Activity
Preliminary studies indicate that this compound could inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of serotonin and norepinephrine in the synaptic cleft. This mechanism is fundamental for the therapeutic effects observed in many antidepressants.

Case Studies

StudyFocusFindings
Torregrosa et al., 2015Anticonvulsant ActivityDemonstrated that similar compounds exhibited significant anticonvulsant effects in maximal electroshock seizure tests, indicating potential for clinical application .
Kearbey et al., 2007PharmacokineticsInvestigated the absorption and bioavailability of related compounds, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Yang et al., 2015Neurotransmitter ModulationFound that modifications to amino acid derivatives improved their interaction with sodium channels, suggesting a pathway for developing new anticonvulsants .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Flupirtine and Derivatives

Flupirtine maleate (CAS 56995-20-1) shares the pyridine backbone and 4-fluorophenylmethylamino group but replaces the 3,3-dimethylbutanamide with a carbamic acid ethyl ester. This structural variation reduces molecular weight (354.33 g/mol) and alters pharmacokinetics: Flupirtine acts as a centrally acting analgesic, while the target compound’s larger amide group may improve metabolic stability and prolong half-life .

Key Differences:
Property Target Compound Flupirtine Maleate
Molecular Weight 385.48 g/mol 354.33 g/mol
Amide Substituent 3,3-Dimethylbutanamide Carbamic acid ethyl ester
Predicted pKa ~13.45 (similar to ) ~12.8

Acetamide Analog (CAS 88874-11-7)

This analog (C₁₄H₁₅FN₄O, MW 274.29 g/mol) replaces the dimethylbutanamide with an acetamide group. The simplified structure reduces steric bulk but may decrease receptor affinity due to weaker hydrophobic interactions. The target compound’s dimethylbutanamide likely enhances binding to hydrophobic pockets in target proteins .

Hydrazinecarbonyl Derivatives ()

Pyrimidine-Based Compounds ()

N-[2-{2-(Dimethylamino)ethylamino}-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]acrylamide (MW 568.60 g/mol) shares dimethylamino and fluorinated groups but uses a pyrimidine scaffold. The trifluoroethoxy group enhances electron-withdrawing effects, whereas the target compound’s fluorophenyl group prioritizes aromatic interactions .

Structural-Activity Relationship (SAR) Insights

  • Amide Group : The 3,3-dimethylbutanamide in the target compound likely improves metabolic resistance compared to acetamide or carbamate analogs .
  • Fluorophenyl Group : Enhances binding via π-π stacking and hydrophobic effects, common in CNS-active compounds .
  • Dimethylamino Group: Facilitates hydrogen bonding and cationic interactions at physiological pH, critical for target engagement .

Biological Activity

N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide, often referred to as a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C19H26F2N4
  • Molecular Weight : 358.44 g/mol
  • IUPAC Name : N-[2-(dimethylamino)-6-[[4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in cancer progression.

Biological Activities

  • Antitumor Activity :
    • In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell growth.
    • For example, in studies involving HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, suggesting effective inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) which had an IC50 of 17.25 µM .
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that treatment with the compound significantly increased the rate of apoptosis in cancer cells. In HepG2 cells, apoptosis rates rose from 5.83% (control) to 28.83% at higher concentrations (9 µM) .
  • Cell Cycle Arrest :
    • The compound also induces G2/M phase arrest in cancer cells, which is critical for preventing uncontrolled cell division. The percentage of cells in the G2/M phase increased significantly with rising concentrations of the compound .

Case Study 1: HepG2 Cell Line

  • Objective : To evaluate the antiproliferative and apoptotic effects.
  • Methodology : Cells treated with varying concentrations of the compound were analyzed for growth inhibition and apoptosis.
  • Results : Significant growth inhibition was noted with an IC50 of 1.30 µM; apoptosis rates increased significantly with treatment.

Case Study 2: Combination Therapy

  • Objective : Assess the efficacy of the compound in combination with other chemotherapeutics.
  • Findings : The combination of 0.5 µM of the compound with taxol enhanced anticancer activity, indicating potential for use in combination therapies .

Comparative Table of Biological Activities

Activity TypeCompound IC50 (µM)Control IC50 (µM)Notes
Antiproliferative1.3017.25Effective against HepG2
Apoptosis RateIncreased to 28.83%Control 5.83%Dose-dependent increase
G2/M Phase ArrestSignificantNot observedCritical for cell cycle control

Q & A

Basic Question: What are the optimized synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridine core via condensation of substituted amines and ketones under acidic conditions.
  • Step 2: Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine in anhydrous THF at 60°C .
  • Step 3: Coupling of the (4-fluorophenyl)methylamine moiety via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

Key Parameters:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THF or DMFPolar aprotic solvents enhance nucleophilicity
Catalyst Loading5 mol% Pd(OAc)₂Higher loading reduces side products
Temperature60–80°CLower temps slow kinetics; higher temps risk decomposition

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Purity: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). A purity threshold of ≥95% is standard for research-grade material .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons at δ 6.8–7.3 ppm) .
    • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ expected within ±2 ppm error) .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or split peaks) may arise from:

  • Dynamic equilibria: Use variable-temperature NMR to detect tautomerization or rotational barriers .
  • Residual solvents: Employ DMSO-d₆ for better solubility and peak resolution, or lyophilize samples to remove volatile impurities .
  • Stereochemical ambiguity: Perform X-ray crystallography or computational DFT simulations to validate spatial arrangements .

Advanced Question: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Fluorescent Probes: Label the compound with fluorophores (e.g., dansyl chloride) to track binding kinetics via fluorescence polarization assays .
  • Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip to measure real-time binding affinity (KD values) .
  • Molecular Docking: Use software like AutoDock Vina to predict binding modes, prioritizing the pyridine core and fluorophenyl group as key interaction sites .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Variation of Substituents:

    ModificationBiological Impact
    Fluorophenyl → ChlorophenylIncreased lipophilicity; altered target selectivity
    Dimethylamino → PiperazinylEnhanced solubility but reduced metabolic stability
  • In Silico Screening: Generate a library of analogs using Cheminformatics tools (e.g., Schrödinger’s CombiGlide) to predict ADMET properties .

  • In Vivo Validation: Use knockout mouse models to assess target engagement specificity .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions:

    FactorRecommendationRationale
    Temperature–20°C in amber vialsPrevents photodegradation and thermal decomposition
    HumidityDesiccator with silica gelAvoids hydrolysis of the amide bond
  • Stability Monitoring: Perform quarterly HPLC analysis to detect degradation products (e.g., free amine or fluorophenyl fragments) .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare buffers at pH 6.5–7.4 to exploit the compound’s weak basicity (pKa ~8.1) .
  • Nanoformulation: Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release in cell-based assays .

Advanced Question: What computational methods are suitable for predicting metabolic pathways?

Methodological Answer:

  • CYP450 Metabolism Prediction: Use Schrödinger’s Metabolizer or StarDrop to identify likely oxidation sites (e.g., dimethylamino group or pyridine ring) .
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.